molecular formula C23H16N2O7 B11679796 ethyl 3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate

ethyl 3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate

Cat. No.: B11679796
M. Wt: 432.4 g/mol
InChI Key: GQWMYXMGWUKMRF-UHFFFAOYSA-N
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Description

Ethyl 3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate is an organic compound with the molecular formula C23H16N2O7. It is a complex molecule featuring multiple functional groups, including nitro, ester, and isoindole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Esterification: The formation of an ester bond between the benzoic acid derivative and ethanol.

    Cyclization: The formation of the isoindole ring through intramolecular reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Conditions typically involve the use of Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of nitro to amine derivatives.

    Reduction: Formation of carboxylic acids from esters.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Ethyl 3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester and isoindole groups can also participate in various biochemical pathways, leading to the modulation of cellular functions.

Comparison with Similar Compounds

Ethyl 3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate can be compared with similar compounds such as:

  • Ethyl 3-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate
  • 2-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]ethyl acetate

These compounds share similar structural features but differ in the position of the nitro group or the ester linkage. The unique arrangement of functional groups in this compound contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C23H16N2O7

Molecular Weight

432.4 g/mol

IUPAC Name

ethyl 3-[5-(3-nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoate

InChI

InChI=1S/C23H16N2O7/c1-2-31-23(28)14-5-3-6-15(11-14)24-21(26)19-10-9-18(13-20(19)22(24)27)32-17-8-4-7-16(12-17)25(29)30/h3-13H,2H2,1H3

InChI Key

GQWMYXMGWUKMRF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC(=C4)[N+](=O)[O-]

Origin of Product

United States

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